4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
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Overview
Description
4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a heterocyclic compound that features a fused pyrano-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile and ethyl acetoacetate in the presence of ammonium acetate and ethanol. The reaction mixture is heated under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the phenyl and pyrimidine rings can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxides, and reduced forms of the original compound .
Scientific Research Applications
4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy.
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis.
Industrial Applications: It is utilized in the synthesis of advanced materials and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine involves its interaction with molecular targets such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This leads to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties.
Thieno[2,3-d]pyrimidine: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is unique due to its fused pyrano-pyrimidine ring system, which imparts distinct chemical properties and biological activities. Its dual chlorine substitution enhances its reactivity and potential as a pharmacophore .
Biological Activity
4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structural arrangement that may enhance its interactions with various biological targets, making it a candidate for further pharmaceutical development.
Chemical Structure and Properties
The molecular formula of this compound is C14H10Cl2N2O, with a molecular weight of 281.13 g/mol. It contains two chlorine atoms that are believed to play a significant role in its biological activity by increasing lipophilicity and enhancing binding interactions with target proteins .
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit various pathogenic bacteria. For instance, certain pyrazole derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (μg/mL) | Target Pathogen |
---|---|---|
Compound 7b | 0.22 - 0.25 | Staphylococcus aureus |
Compound 10 | 0.30 | Escherichia coli |
Compound 13 | 0.35 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. Research has shown that derivatives can effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. These interactions lead to significant alterations in apoptosis pathways and cell proliferation rates.
Table 2: Anticancer Activity Data
Compound Name | IC50 (μM) | Cancer Cell Line |
---|---|---|
4-Chloro-2-(4-chlorophenyl)-... | 12.27 - 31.64 | HeLa (cervical cancer) |
7-(4-chlorophenyl)pyrazolo... | 15.00 | MCF-7 (breast cancer) |
5-(4-chlorophenyl)-2-thioxo... | 18.50 | A549 (lung cancer) |
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with specific enzymes and cellular pathways:
- Inhibition of CDKs : The compound's structure allows it to bind effectively to CDKs, leading to cell cycle arrest.
- Induction of Apoptosis : By modulating apoptotic pathways, these compounds can promote programmed cell death in cancer cells.
- Antibiofilm Formation : Some derivatives have shown the ability to disrupt biofilm formation in bacteria, enhancing their efficacy against resistant strains .
Case Studies
Several case studies highlight the biological activity of this compound and its derivatives:
- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives against biofilm-forming bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin.
- Cancer Cell Line Studies : In vitro tests on different cancer cell lines revealed that modifications in the substituents on the pyrano-pyrimidine scaffold could enhance anticancer activity, suggesting a structure-activity relationship that warrants further investigation.
Properties
Molecular Formula |
C13H10Cl2N2O |
---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
4-chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-3-1-8(2-4-9)13-16-11-5-6-18-7-10(11)12(15)17-13/h1-4H,5-7H2 |
InChI Key |
PRARBDLHVJCAKB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(N=C2Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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